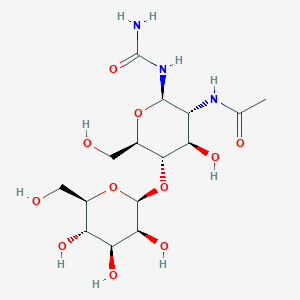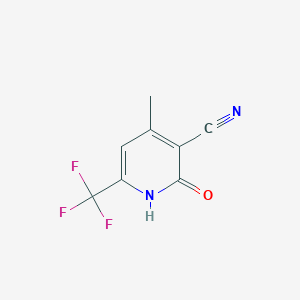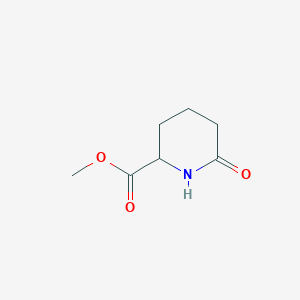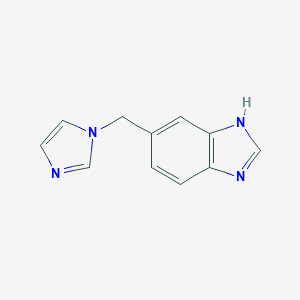
Thiirane, 2,3-di(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiirane, 2,3-di(trimethylsilyl)- is an organosulfur compound with the molecular formula C₈H₂₀SSi₂ and a molecular weight of 204.48 g/mol . This compound is characterized by the presence of a thiirane ring, which is a three-membered ring containing one sulfur atom, and two trimethylsilyl groups attached to the carbon atoms of the ring. Thiirane derivatives are known for their unique chemical properties and reactivity, making them valuable intermediates in organic synthesis .
Métodos De Preparación
The synthesis of Thiirane, 2,3-di(trimethylsilyl)- typically involves the reaction of a thiirane precursor with trimethylsilyl reagents. One common method is the reaction of 2,3-dichlorothiirane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions and yields the desired product with high efficiency
Análisis De Reacciones Químicas
Thiirane, 2,3-di(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the thiirane ring, leading to the formation of various substituted thiiranes. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts.
Aplicaciones Científicas De Investigación
Thiirane, 2,3-di(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Medicine: Some thiirane compounds have shown promise as enzyme inhibitors and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Thiirane, 2,3-di(trimethylsilyl)- involves the reactivity of the thiirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trimethylsilyl groups can also participate in reactions, providing additional reactivity and stability to the compound. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular thiol groups .
Comparación Con Compuestos Similares
Thiirane, 2,3-di(trimethylsilyl)- can be compared with other thiirane derivatives such as:
Thiirane, 2,3-dimethyl-: This compound has two methyl groups instead of trimethylsilyl groups, resulting in different reactivity and stability.
Thiirane, 2,3-diphenyl-: The presence of phenyl groups alters the compound’s electronic properties and reactivity.
Thiirane, 2,3-diethyl-: Similar to the dimethyl derivative, but with ethyl groups, affecting its physical and chemical properties. The uniqueness of Thiirane, 2,3-di(trimethylsilyl)- lies in the presence of the trimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Propiedades
IUPAC Name |
trimethyl-(3-trimethylsilylthiiran-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20SSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYGWXIPNFSGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C(S1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921464 |
Source


|
| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114693-66-2 |
Source


|
| Record name | Thiirane, 2,3-di(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114693662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Thiirane-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
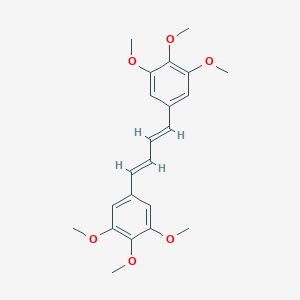
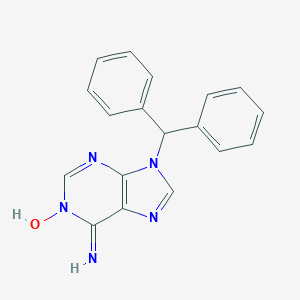
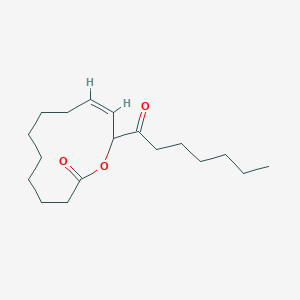
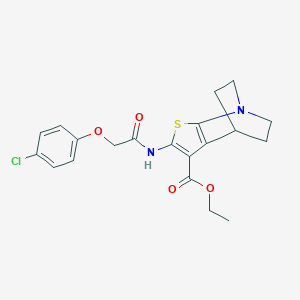

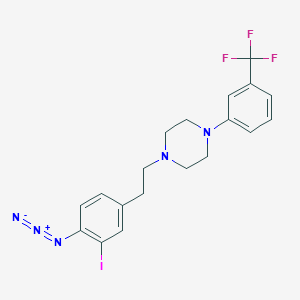
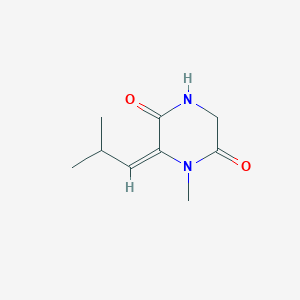
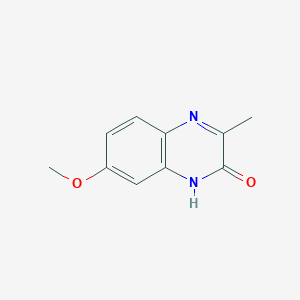
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
